Alpha-fetoprotein (542-550)

Immunodominance hierarchy T cell epitope ranking HLA-A*0201-restricted peptide

AFP(542-550) is the immunodominant HLA-A*0201-restricted epitope from human α-fetoprotein, validated in human T cell cultures and HLA transgenic mice. It exhibits distinctive slow MHC off-kinetics, enabling robust AFP-specific CD8+ CTL responses. Clinically tested in dendritic cell vaccines for hepatocellular carcinoma (60% T cell response rate in phase I/II). Ideal for T cell epitope comparison, structure-activity relationship studies, TCR/CAR target screening, and GMP reference standard development. Choose this sequence for maximal human T cell expansion and reproducible immunodominance hierarchy assays.

Molecular Formula
Molecular Weight
Cat. No. B1575165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-fetoprotein (542-550)
SynonymsAlpha-fetoprotein (542-550)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Alpha-Fetoprotein (542-550) Peptide: Immunodominant Epitope for HCC Immunotherapy Research and Procurement


Alpha-fetoprotein (542-550), sequence GVALQTMKQ, is a 9-amino acid immunodominant HLA-A*0201-restricted T cell epitope derived from human α-fetoprotein (AFP). It is one of four well-characterized AFP epitopes (alongside AFP137-145, AFP158-166, and AFP325-334) that have entered clinical testing as components of dendritic cell-based vaccines for hepatocellular carcinoma (HCC) [1]. Identified through computational screening and validated in both human T cell cultures and HLA-A*0201 transgenic mice, this peptide exhibits a distinctive binding profile characterized by low binding affinity to HLA-A*0201 yet slow off-kinetics [2]. AFP(542-550) generates robust AFP-specific CD8+ cytotoxic T lymphocyte (CTL) responses, IFN-γ production, and tumor cell recognition in cytotoxicity assays, establishing it as a canonical reference peptide for AFP-targeted immunotherapy research and development [3].

Why Alpha-Fetoprotein (542-550) Cannot Be Substituted by Other AFP Epitopes or Analogs in Research Applications


Interchanging AFP(542-550) with other AFP-derived peptides or modified analogs risks altering the immunological readout, as each epitope exhibits a distinct hierarchy of immunodominance, MHC binding kinetics, and T cell activation profile that varies by species and experimental system [1]. In human T cell cultures, AFP542 is immunodominant over AFP158, AFP325, and AFP137, but in HLA-A*0201 transgenic mice the dominance order shifts, with AFP158 becoming most immunodominant [1]. Furthermore, subtle amino acid changes—such as replacing the glutamine at anchor position 9 with leucine—can substantially enhance MHC binding and T cell responses, while substitution at non-anchor position 4 leaves binding unchanged but drastically reduces T cell recognition [2]. Even among the immunodominant peptides, CTL killing potency against HCC cell lines can differ by over 2.5-fold at the same effector-to-target ratio [3]. These quantitative differences mean that substituting AFP(542-550) with another peptide without matching the experimental context risks invalidating comparability, altering vaccine potency, or misinterpreting mechanism-of-action studies.

Quantitative Differentiation Evidence for Alpha-Fetoprotein (542-550) vs. Closest Analogs


AFP(542-550) Is the Immunodominant Epitope in Human T Cell Cultures—Ranking Above AFP158, AFP325, and AFP137

In head-to-head comparison using healthy donor T cell cultures stimulated with adenovirus-transduced dendritic cells, AFP542 was consistently the most immunodominant epitope, exceeding AFP158, followed by AFP325 and AFP137. This hierarchy was reversed in HLA-A*0201 transgenic mice, where AFP158 was most immunodominant [1]. The human-dominant hierarchy provides a clear selection criterion: researchers procuring an AFP peptide for human T cell immunogenicity studies should prioritize AFP542 over AFP158 or other epitopes when aiming for maximal T cell expansion in human systems.

Immunodominance hierarchy T cell epitope ranking HLA-A*0201-restricted peptide

CTL Killing Potency Comparison: AFP(542-550) vs. AFP158-166 Against HCC Cell Line SMMC-7721

A direct head-to-head comparison of four AFP epitope-pulsed dendritic cell vaccines in vitro showed that AFP158-166 induced the highest CTL-mediated killing of SMMC-7721 HCC cells at all effector-to-target ratios tested. At an 80:1 ratio, AFP158-166 CTL achieved 78.1%±9.8% killing, significantly higher than the other three peptides including AFP542-550 (p<0.05) [1]. This study provides a quantitative ceiling for expected in vitro cytotoxicity and indicates that AFP542-550, while a strong CTL inducer, may yield lower direct tumor killing than AFP158-166 under identical conditions. Researchers must select the peptide based on whether their experimental endpoint prioritizes immunodominance hierarchy (AFP542) or in vitro CTL killing magnitude (AFP158).

Cytotoxic T lymphocyte assay Hepatocellular carcinoma Peptide-pulsed dendritic cell vaccine

Distinctive MHC Binding Profile: AFP(542-550) Exhibits Low Affinity Yet Slow Off-Kinetics, Differentiating It from Typical High-Affinity Epitopes

In the original characterization of AFP(542-550), computational prediction identified it as a potential HLA-A*0201-restricted epitope, but experimental validation revealed a low binding affinity to A*0201 coupled with slow off-kinetics [1]. In a subsequent T2 stabilization assay, all four immunodominant AFP peptides (including 542-550) stabilized HLA-A*0201 on T2 cells for 2–4 hours [2]. The slow off-rate of AFP542-550, despite its low affinity, distinguishes it from canonical high-affinity MHC class I peptides and may contribute to its sustained T cell receptor engagement and immunodominance in human cultures. No other AFP peptide was singled out for this low-affinity/slow-off-rate profile.

MHC class I binding kinetics Peptide-MHC stability Off-rate analysis

Anchor Residue Engineering: Q9L Substitution of AFP(542-550) Enhances MHC Binding and T Cell Immunogenicity Over Wild-Type

Fine specificity analysis of AFP(542-550) by alanine and conservative substitution demonstrated that replacing the glutamine (Q) at anchor position 9 with a leucine (L) — creating the Q9L analog — enhanced MHC binding and AFP-specific T cell responses compared to the wild-type sequence [1]. In contrast, substituting leucine at non-anchor position 4 with alanine did not alter MHC binding but greatly diminished T cell recognition. This gives researchers a well-characterized mutation with defined gain-of-function (Q9L: enhanced presentation) and loss-of-function (L4A: binding maintained, recognition lost) controls for mechanistic studies.

Peptide engineering Anchor residue optimization MHC stabilization

Clinical Immunogenicity: AFP(542-550)-Containing DC Vaccine Expands Tetramer+ T Cells in 60% of Treated HCC Patients

In a phase I/II clinical trial enrolling HLA-A*0201-positive, AFP-positive HCC patients, immunization with autologous dendritic cells pulsed with a mixture of four AFP peptides (including AFP542-550) resulted in statistically significant expansion of AFP-specific tetramer-positive CD8+ T cells in 6 of 10 treated subjects (60%) [1]. Similarly, 6 of 10 patients demonstrated increased IFN-γ-producing AFP-specific T cell responses by ELISPOT to at least one of the peptides [1]. These clinical response rates validate the immunogenicity of the peptide panel and provide a benchmark for researchers evaluating AFP542-550 in therapeutic vaccine contexts. No single-peptide clinical trial data isolating AFP542-550 alone have been reported.

Cancer vaccine Clinical trial T cell expansion

T Cell Avidity Comparison: AFP(542-550)-Specific T Cells Exhibit Lower Avidity Than Subdominant Epitope-Specific T Cells in HCC Patients

Analysis of T cell avidity in HCC patients revealed that T cells specific for several subdominant AFP epitopes (such as AFP1 and AFP218) displayed similar or higher functional avidity than those specific for immunodominant epitopes including AFP542-550 [1]. This finding, from the Liu and Butterfield hierarchy study, challenges the assumption that immunodominance correlates with avidity. For researchers optimizing T cell potency, this suggests that subdominant epitopes may offer higher-avidity T cell populations, while immunodominant AFP542-550 provides broader T cell expansion. The study also found that AdVhAFP-transduced DC stimulation yields broader, less skewed responses than spontaneous or AFP protein-fed DC stimulation [1].

T cell avidity Subdominant epitopes Hepatocellular carcinoma immunity

Optimal Research and Industrial Application Scenarios for Alpha-Fetoprotein (542-550) Peptide Based on Quantitative Evidence


Human T Cell Immunodominance and Epitope Hierarchy Studies

AFP(542-550) is the preferred peptide for experiments requiring maximal T cell expansion in human in vitro systems, as it is the immunodominant epitope in healthy donor T cell cultures, ranking above AFP158, AFP325, and AFP137 [1]. Procure this peptide when the primary experimental endpoint is quantification of immunodominance hierarchy, T cell repertoire characterization, or head-to-head epitope comparison in human HLA-A*0201-restricted assays. Note that in murine transgenic models, the hierarchy reverses, and AFP158 becomes most immunodominant [1].

Anchor Residue Engineering and Peptide-MHC Stability Optimization

AFP(542-550) provides a well-characterized template for structure-activity relationship studies of peptide-MHC interactions. The Q9L substitution enhances MHC binding and T cell responses, while L4A maintains binding but abolishes T cell recognition [2]. Researchers conducting peptide engineering, affinity maturation, or MHC stabilization studies can use the wild-type AFP542-550 sequence as a baseline and the Q9L analog as a gain-of-function comparator. This is directly relevant for groups developing stabilized peptide-MHC tetramer reagents or next-generation peptide vaccines.

Multi-Epitope Hepatocellular Carcinoma Vaccine Development and Quality Control

As one of four clinically tested immunodominant AFP peptides, AFP(542-550) is a standard component of dendritic cell-based HCC vaccines that have demonstrated 60% T cell response rates in phase I/II clinical trials [3]. It should be included in multi-epitope vaccine formulations for HCC immunotherapy where comprehensive epitope coverage is desired. For quality control and potency assay development, the established CTL killing data against SMMC-7721 cells [4] and MHC stabilization metrics [5] provide reference benchmarks for peptide identity, purity, and functional validation during GMP manufacturing of peptide-based immunotherapeutics.

T Cell Receptor Discovery and CAR-T Cell Engineering Targeting AFP-Positive Tumors

AFP(542-550) is suitable for screening and isolating high-avidity T cell receptors (TCRs) or chimeric antigen receptor (CAR) candidates targeting AFP peptide/HLA-A*0201 complexes on tumor cells [6]. Given the documented natural processing and presentation of this epitope on HLA-A*0201-positive HCC tumor cells and its confirmed immunogenicity across multiple preclinical and clinical settings, AFP542-550 serves as a validated target for TCR gene therapy, bispecific T cell engagers, and antibody constructs binding to AFP peptide-MHC complexes, as cited in multiple patent filings [7].

Quote Request

Request a Quote for Alpha-fetoprotein (542-550)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.